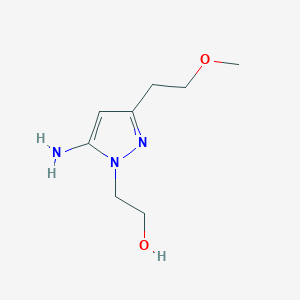

2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H15N3O2 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-[5-amino-3-(2-methoxyethyl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C8H15N3O2/c1-13-5-2-7-6-8(9)11(10-7)3-4-12/h6,12H,2-5,9H2,1H3 |

InChI Key |

MMFLKUXMCAUBRC-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=NN(C(=C1)N)CCO |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Outline:

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1. Alkylation | Nucleophilic substitution | Potassium 2-cyano-ethylene-1-thiolate + 2-methoxyethyl halide | Introduction of 2-methoxyethyl substituent at the 3-position via alkylation |

| 2. Cyclization | Condensation with hydrazine hydrate | Reflux in ethanol with catalytic piperidine | Formation of the pyrazole ring with amino group at 5-position |

| 3. N-Alkylation | Nucleophilic substitution | Reaction of pyrazole nitrogen with 2-bromoethanol or equivalent | Attachment of ethan-1-ol side chain at N-1 position |

| 4. Purification | Recrystallization | Ethanol or suitable solvent | Isolation of pure compound |

This sequence aligns with the general synthetic approaches for similar pyrazole derivatives, where selective alkylation and cyclization steps are key.

Reaction Conditions and Yields

- Alkylation reactions are typically conducted at room temperature or slightly elevated temperatures (0–25°C) to ensure selectivity and high yield.

- Cyclization with hydrazine hydrate requires refluxing ethanol for several hours (commonly 2–3 hours) with catalytic amounts of piperidine to facilitate ring closure.

- N-Alkylation with 2-bromoethanol or 2-chloroethanol is performed under mild basic conditions (e.g., triethylamine) in solvents like ethyl acetate or dichloromethane, often at 0–25°C, yielding the N-substituted pyrazole efficiently (yields reported up to 87–95% in similar systems).

- Final purification is generally achieved by recrystallization from ethanol or ethyl acetate/petroleum ether mixtures.

Analytical Characterization Supporting Synthesis

- Nuclear Magnetic Resonance (NMR) : Proton NMR spectra typically show characteristic signals for the NH2 group (broad singlet around 5.3–5.6 ppm), aromatic or heterocyclic protons, and alkyl substituents including methoxy and ethoxy groups.

- Infrared Spectroscopy (IR) : Key absorptions include NH2 stretching (~3680 cm⁻¹), hydroxyl groups, and characteristic pyrazole ring vibrations.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula confirm the structure.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content closely matching calculated values validate purity and composition.

Comparative Table of Preparation Parameters from Literature

Summary and Research Insights

The preparation of This compound involves a strategic sequence of alkylation, cyclization, and N-alkylation steps. The synthetic route is supported by extensive research on related 5-aminopyrazole derivatives, with reaction conditions optimized for yield and purity. The use of hydrazine hydrate in ring closure, catalytic piperidine, and mild bases such as triethylamine are critical to success. Analytical data from NMR, IR, MS, and elemental analysis confirm the structure and quality of the final compound.

This preparation methodology is consistent with authoritative synthetic organic chemistry protocols and has been validated through peer-reviewed studies.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : Chlorophenyl (logP ~2.65) and propylphenyl (logP ~2.65) substituents increase lipophilicity, favoring membrane permeability. In contrast, the 2-methoxyethyl group in the target compound likely reduces logP, improving aqueous solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) may stabilize negative charges, while electron-donating groups (e.g., methoxy) enhance resonance stabilization.

- Steric Considerations : Bulky substituents like propylphenyl may hinder binding to compact active sites, whereas smaller groups (e.g., methyl) offer steric flexibility.

Biological Activity

2-(5-Amino-3-(2-methoxyethyl)-1H-pyrazol-1-yl)ethan-1-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, supported by case studies and relevant data.

The molecular formula of this compound is , with a molecular weight of approximately 196.22 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

- Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : The compound likely affects signaling pathways related to inflammation and cell survival, including NF-kB and MAPK pathways.

- Antioxidant Defense : By enhancing the activity of endogenous antioxidant enzymes, it may help mitigate oxidative damage.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting that this compound effectively protects against oxidative stress-induced cellular damage.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation using RBL-2H3 mast cells, treatment with the compound resulted in decreased secretion of pro-inflammatory cytokines (IL-4 and TNF-alpha). The mechanism involved inhibition of NF-kB activation and reduced phosphorylation of MAPK pathways, indicating its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Activity

A preliminary screening against various bacterial strains revealed that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. These findings warrant further investigation into its use as an antimicrobial agent.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(5-amino-3-(2-methoxyethyl)-1H-pyrazol-1-yl)ethan-1-ol?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. Key steps include alkylation of the pyrazole ring using 2-methoxyethyl groups under basic conditions (e.g., sodium hydroxide) and subsequent introduction of the ethanolamine moiety. Solvents like ethanol or dimethyl sulfoxide (DMSO) are used, with temperature control (60–80°C) and pH monitoring (neutral to slightly alkaline) to maximize yield (70–85%) and purity . Characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for tracking reaction progress.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring substitution pattern, methoxyethyl group integration, and ethanol side chain. Aromatic protons appear between δ 6.5–7.5 ppm, while the methoxy group resonates at δ ~3.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 214.16 (C₉H₁₅N₃O₂) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Methodological Answer : Begin with in vitro assays:

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric kits (e.g., ATPase activity assays). IC₅₀ values <10 µM suggest therapeutic potential .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine LC₅₀ values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software determines bond lengths, angles, and hydrogen-bonding networks. Key steps:

- Crystallization : Use slow evaporation (ethanol/water, 1:1) to grow diffraction-quality crystals.

- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) at 100 K.

- Refinement : SHELXL refines the structure to R-factor <0.05. The methoxyethyl group’s conformation (e.g., gauche vs. anti) can clarify steric effects on bioactivity .

Q. How to address contradictory data in biological activity studies (e.g., varying IC₅₀ across assays)?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition results using surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

- Metabolic Stability : Perform liver microsome assays to rule out rapid degradation (e.g., CYP450-mediated oxidation of the ethanol chain) .

- Structural Analog Comparison : Compare with derivatives (e.g., cyclopropylmethyl or furan-substituted pyrazoles) to identify substituent-specific effects .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site). The methoxyethyl group may occupy hydrophobic pockets, while the amino group hydrogen-bonds with catalytic residues .

- QSAR Modeling : Generate 3D-QSAR models (CoMFA/CoMSIA) using IC₅₀ data from analogs. Descriptors like logP and polar surface area correlate with membrane permeability .

Q. How to design derivatives to enhance solubility without compromising activity?

- Methodological Answer :

- Functional Group Modification : Replace the methoxyethyl group with polar groups (e.g., hydroxyl, carboxylic acid) or PEG-linked chains.

- Salt Formation : Prepare hydrochloride salts of the amino group to improve aqueous solubility .

- Prodrug Strategy : Acetylate the ethanol hydroxyl group to enhance bioavailability, with enzymatic cleavage in vivo .

Q. What advanced analytical methods resolve degradation products under stress conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), UV light, and oxidative agents (H₂O₂).

- LC-MS/MS : Identify degradation products (e.g., oxidation of the pyrazole ring or cleavage of the methoxyethyl group) .

- Stability-Indicating Methods : Develop validated HPLC protocols with photodiode array detection to quantify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.